molecular formula C44H75N7O18 B1194863 Glysperin A CAS No. 78213-56-6

Glysperin A

Cat. No. B1194863
CAS RN: 78213-56-6
M. Wt: 990.1 g/mol
InChI Key: POXHWKVMCKMHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glysperin A is a natural product found in Bacteria with data available.

Scientific Research Applications

Antibiotic Properties

Glysperin A, part of a complex of new antibiotics produced by strains of Bacillus cereus, has shown promising activity against both Gram-positive and Gram-negative bacteria, including those resistant to aminoglycosides. Glysperin A is identified as the major component of this antibiotic complex and is approximately two to four times more active than its counterparts, glysperins B and C. This highlights its potential as a strong antibacterial agent (Kawaguchi et al., 1981; Tsuno et al., 1981).

Structural Composition

The structure of Glysperin A was elucidated through chemical degradation studies combined with spectroscopic analyses. It comprises L-alanine, p-hydroxybenzoic acid, a C11-alkyl tetramine, and four sugar moieties, including D-ribose, D-galactose, and 2,4-diamino-2,4,6-trideoxy-D-galactose. A novel exoenose, 6-deoxy-D-xylo-hex-5-enose, also forms part of its structure. This detailed structural information is crucial for understanding its mechanism of action and potential modifications for enhanced efficacy (Tsuno et al., 1981).

properties

CAS RN

78213-56-6

Product Name

Glysperin A

Molecular Formula

C44H75N7O18

Molecular Weight

990.1 g/mol

IUPAC Name

4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide

InChI

InChI=1S/C44H75N7O18/c1-21(46)39(60)51-29-31(55)28(47)22(2)62-41(29)67-36-26(19-52)65-42(33(57)32(36)56)69-38-30(54)23(3)63-43(35(38)59)68-37-27(20-53)66-44(34(37)58)64-25-11-9-24(10-12-25)40(61)50-18-8-17-49-16-7-6-15-48-14-5-4-13-45/h9-12,21-22,26-38,41-44,48-49,52-59H,3-8,13-20,45-47H2,1-2H3,(H,50,61)(H,51,60)

InChI Key

POXHWKVMCKMHBX-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N

synonyms

glysperin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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